

An In-depth Technical Guide to 3-Bromo-2-fluoroaniline

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 3-Bromo-2-fluoroaniline

CAS No.: 58534-95-5

Cat. No.: B1289246

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Prepared by: Your Senior Application Scientist

This guide provides an in-depth technical overview of **3-Bromo-2-fluoroaniline** (CAS No. 58534-95-5), a key building block in modern synthetic organic chemistry, with a particular focus on its applications in pharmaceutical research and development. We will explore its chemical properties, synthesis, reactivity, and safe handling protocols, offering field-proven insights to guide researchers and drug development professionals.

Core Compound Profile

3-Bromo-2-fluoroaniline is a substituted aniline derivative featuring both bromine and fluorine atoms on the aromatic ring. This unique substitution pattern makes it a valuable intermediate. The electron-withdrawing nature of the fluorine atom and the versatile reactivity of the bromine atom allow for a wide range of subsequent chemical modifications.

| Property | Value | Source |
|-------------------|---|--------|
| CAS Number | 58534-95-5 | |
| Molecular Formula | C ₆ H ₅ BrFN | |
| Molecular Weight | 190.01 g/mol | |
| Appearance | Light brown to brown crystalline powder or solid | |
| Boiling Point | 93-95 °C at 10 mmHg | |
| Melting Point | 39-41 °C | |
| Density | 1.631 g/cm ³ | |
| Solubility | Soluble in common organic solvents like methanol, ethanol, and dichloromethane. | |
| SMILES | <chem>NC1=C(F)C(Br)=CC=C1</chem> | |
| InChI Key | BMLHAFBYZOKBNS-UHFFFAOYSA-N | |

Synthesis and Mechanism

The most common and efficient synthesis of **3-Bromo-2-fluoroaniline** involves the regioselective bromination of 2-fluoroaniline. The choice of brominating agent and reaction conditions is critical to achieving high yield and selectivity, avoiding the formation of di- or other isomeric bromo derivatives.

Recommended Synthesis Protocol: Electrophilic Bromination

This protocol utilizes N-Bromosuccinimide (NBS) as a mild and selective brominating agent. The reaction is typically performed in a polar aprotic solvent to facilitate the reaction while minimizing side reactions.

Reaction: 2-Fluoroaniline → **3-Bromo-2-fluoroaniline**

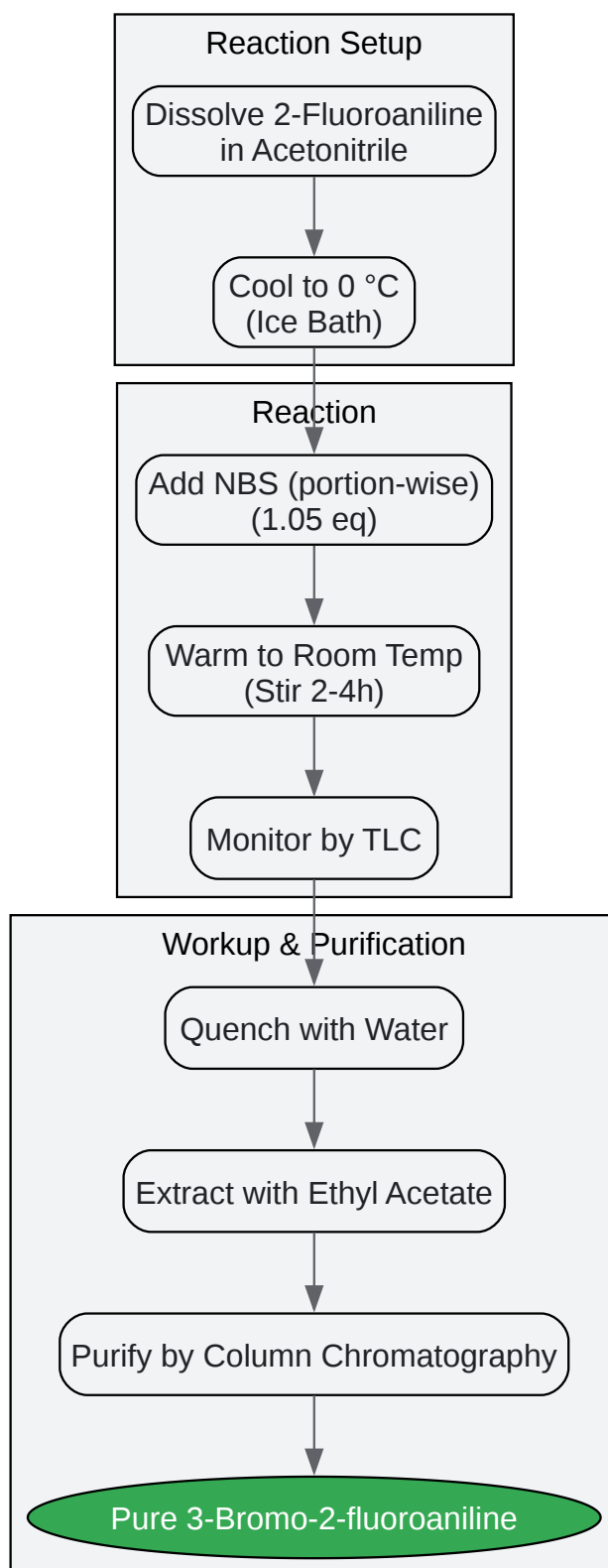
Causality:

- **Reagent Choice (NBS):** N-Bromosuccinimide is preferred over elemental bromine (Br_2) for its ease of handling (solid vs. corrosive liquid) and its ability to provide a low, steady concentration of electrophilic bromine, which enhances regioselectivity.
- **Solvent Choice (Acetonitrile):** Acetonitrile (CH_3CN) is an ideal solvent as it is polar enough to dissolve the starting material and NBS, but it is aprotic and does not compete in the reaction.
- **Temperature Control (0 °C to RT):** Starting the reaction at a low temperature (0 °C) helps to control the initial exothermic reaction rate, preventing over-bromination and improving selectivity. Allowing it to warm to room temperature ensures the reaction proceeds to completion.

Step-by-Step Protocol:

- **Preparation:** In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluoroaniline (1.0 eq) in acetonitrile (approx. 10 mL per gram of aniline).
- **Cooling:** Cool the solution to 0 °C in an ice bath.
- **Reagent Addition:** Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise above 5 °C.
- **Reaction:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Workup:** Quench the reaction by adding water. Extract the product with ethyl acetate (3x volumes).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure **3-Bromo-2-fluoroaniline**.

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **3-Bromo-2-fluoroaniline**.

Key Reactions and Synthetic Utility

The true value of **3-Bromo-2-fluoroaniline** lies in its utility as a versatile building block. The amine, fluoro, and bromo groups each offer distinct reactivity, allowing for sequential and orthogonal chemical transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in C-C bond formation for building complex molecular scaffolds.

Example: Suzuki Coupling Protocol

This reaction is crucial for creating biaryl structures, a common motif in many pharmaceutical compounds.

Step-by-Step Protocol:

- **Inert Atmosphere:** To a flame-dried Schlenk flask, add **3-Bromo-2-fluoroaniline** (1.0 eq), the desired boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).
- **Solvent Addition:** Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add a degassed solvent mixture, typically dioxane and water (4:1 ratio).
- **Heating:** Heat the reaction mixture to 80-100 °C and stir for 6-12 hours.
- **Monitoring & Workup:** Monitor by TLC or LC-MS. Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.
- **Purification:** Purify the product via column chromatography.

Nucleophilic Aromatic Substitution (S_NAr)

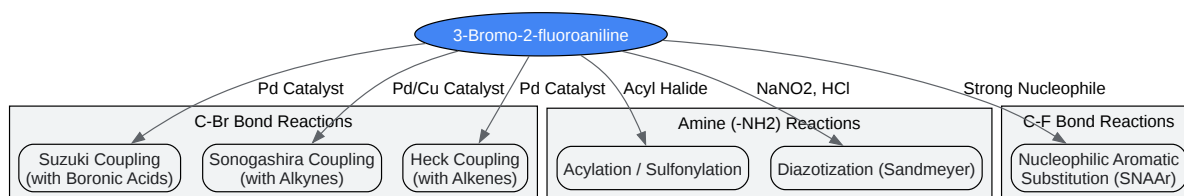
While less reactive than other positions, the fluorine atom can undergo nucleophilic aromatic substitution under specific conditions, particularly when the ring is further activated.

Reactions of the Amine Group

The primary amine group is a versatile handle for various transformations, including:

- Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides.
- Diazotization: Conversion to a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a wide range of other functional groups.

Reactivity Logic Diagram



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Caption: Key reactive sites of **3-Bromo-2-fluoroaniline**.

Applications in Drug Discovery

3-Bromo-2-fluoroaniline is a precursor for synthesizing a variety of heterocyclic compounds that are of significant interest in medicinal chemistry. Its derivatives have been explored for their potential as:

- Kinase Inhibitors: The aniline scaffold is a common feature in many ATP-competitive kinase inhibitors used in oncology.

- Antimicrobial Agents: It is used in the synthesis of novel phenothiazine derivatives, which have shown potential as antimicrobial and anticancer agents.
- CNS Agents: Substituted anilines are core structures in various compounds targeting central nervous system receptors.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be strictly followed when handling **3-Bromo-2-fluoroaniline**.

Hazard Summary:

- Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
- Skin Corrosion/Irritation: Causes skin irritation.
- Eye Damage/Irritation: Causes serious eye irritation.
- Respiratory Irritation: May cause respiratory irritation.

Personal Protective Equipment (PPE):

- Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
- Eye Protection: Safety glasses with side shields or goggles are required.
- Lab Coat: A flame-resistant lab coat must be worn.
- Respiratory Protection: Work in a well-ventilated fume hood. If handling large quantities or generating dust, a respirator may be necessary.

Handling and Storage:

- Store in a tightly sealed container in a cool, dry, and well-ventilated area.
- Keep away from strong oxidizing agents.
- Avoid inhalation of dust and contact with skin and eyes.

Analytical Characterization

Confirming the identity and purity of **3-Bromo-2-fluoroaniline** is critical. The following are expected analytical signatures:

- ¹H NMR: The proton NMR spectrum will show characteristic signals in the aromatic region (typically 6.5-7.5 ppm), with splitting patterns dictated by the fluorine and adjacent protons. The amine protons will appear as a broad singlet.
- ¹³C NMR: The carbon NMR will show six distinct signals for the aromatic carbons, with the C-F and C-Br bonds causing significant shifts and C-F coupling.
- Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹), C-F stretching, and C-Br stretching bands.

Conclusion

3-Bromo-2-fluoroaniline is a high-value synthetic intermediate whose strategic arrangement of functional groups provides a robust platform for constructing complex molecules. Its utility in palladium-catalyzed cross-coupling and other transformations makes it an indispensable tool for medicinal chemists and drug development professionals. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the laboratory.

References

- Kumar, A., Sharma, S., & Kumar, N. (2021). Synthesis, characterization, and in vitro evaluation of novel phenothiazine derivatives as potential antimicrobial and anticancer agents. *Journal of Molecular Structure*, 1230, 129875. [[Link](#)]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Bromo-2-fluoroaniline]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1289246/docs#an-in-depth-technical-guide-to-3-bromo-2-fluoroaniline>]

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